(2-Chloro-6-fluorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
Description
The compound "(2-Chloro-6-fluorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone" is a methanone derivative featuring a 2-chloro-6-fluorophenyl aromatic ring linked via a ketone group to a piperidin-1-yl moiety. The piperidine ring is substituted at the 3-position with a pyridin-4-yloxy group, introducing an ether-linked pyridine heterocycle.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-4-1-5-15(19)16(14)17(22)21-10-2-3-13(11-21)23-12-6-8-20-9-7-12/h1,4-9,13H,2-3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFMWUZDFSFCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)OC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Comparison of Piperidine vs. Piperazine Analogs
*Estimated based on structural analysis.
Impact of Heterocyclic Substituents
The pyridin-4-yloxy group in the target compound differs significantly from heterocycles in analogs:
- Benzothiophene ( ) : A sulfur-containing fused ring, enhancing lipophilicity and metabolic stability.
- Isoxazole ( ) : A five-membered ring with O and N, offering rigid geometry and π-stacking interactions.
Pyridin-4-yloxy’s ether linkage may balance solubility and membrane permeability compared to bulkier substituents like propoxy-pyridazinyl ().
Role of Aromatic Chloro/Fluoro Substitution Patterns
All compared compounds share chloro-fluoro substitution on aromatic rings, but positions vary:
- Target Compound : 2-Chloro-6-fluorophenyl.
- : 3-Chloro-6-fluorobenzo[b]thiophene.
- : 2-Chloro-6-nitrophenyl.
The 2,6-substitution pattern in the target compound minimizes steric hindrance, favoring planar interactions with hydrophobic binding pockets.
Pharmacological Implications and Research Findings
While explicit activity data are absent in the evidence, structural trends suggest:
- Piperidine vs. Piperazine: Piperidine’s single nitrogen may reduce off-target interactions with monoamine transporters compared to piperazine .
- Heterocyclic Influence : Pyridazine () could improve aqueous solubility, whereas benzothiophene () might prolong half-life due to metabolic resistance .
- Substituent Position : The 3-position pyridinyloxy group in the target compound may optimize steric compatibility with enzyme active sites.
Biological Activity
(2-Chloro-6-fluorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| IUPAC Name | (2-chloro-6-fluorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
| Molecular Formula | C17H16ClFN2O2 |
| Molecular Weight | 334.8 g/mol |
| CAS Number | 1428348-03-1 |
Synthesis Methods
The synthesis typically involves several steps, including:
- Formation of Key Intermediates : Utilizing reactions such as the Suzuki–Miyaura coupling to create carbon-carbon bonds between aromatic rings.
- Optimization for Industrial Production : Employing continuous flow reactors to enhance yield and reduce costs.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Inhibition of Enzymatic Activity : The compound may bind to active sites on enzymes, preventing substrate access.
- Modulation of Receptor Activity : It can influence receptor signaling pathways, potentially leading to therapeutic effects in various diseases.
Biological Activity and Therapeutic Applications
Research indicates several potential biological activities:
Antitumor Activity
Studies have shown that related compounds exhibit significant antitumor efficacy. For instance, a study on structurally similar compounds demonstrated up to 100% regression in tumor growth in specific xenograft models . The compound's ability to modulate p53 activity suggests its potential as an anticancer agent.
Interaction with Biological Targets
The compound has been investigated for its interaction with various biological macromolecules. For example, it has shown promise in inhibiting the Murine Double Minute 2 (MDM2) protein, which is crucial for regulating p53 activity in cancer cells .
Case Studies
- MDM2 Inhibition Study : A study reported that compounds similar to this compound effectively inhibited MDM2 with high binding affinities (IC50 values as low as 6.4 nM), leading to enhanced p53 activation and apoptosis in cancer cells .
- Pharmacokinetic Studies : In vivo studies demonstrated that modifications to the compound's structure could enhance plasma exposure and improve oral bioavailability, indicating its potential for therapeutic use in treating malignancies .
Q & A
Q. What are the established synthetic methodologies for this compound, and what key reagents are typically employed?
Answer: The synthesis of (2-Chloro-6-fluorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to link the chlorophenyl and piperidine-pyridinyl fragments .
- Catalytic cross-coupling : For introducing the pyridinyloxy group, reactions may employ Pd(PPh₃)₄ and CuI under controlled conditions (e.g., DMF solvent, 60°C) .
- Purification : Techniques such as column chromatography and HPLC ensure high purity .
Q. Key reagents :
| Step | Reagents/Catalysts | Role |
|---|---|---|
| Coupling | EDC, DMAP | Activate carboxyl groups |
| Cross-coupling | Pd(PPh₃)₄, CuI | Facilitate aryl-ether bond formation |
| Purification | Silica gel, HPLC-grade solvents | Isolate target compound |
Q. Reference :
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
Answer:
- Spectroscopy :
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and aromaticity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Crystallography :
- Chromatography :
- HPLC to assess purity (>95%) and monitor reaction progress .
Q. How can researchers address challenges in achieving high enantiomeric purity during synthesis?
Answer:
- Chiral resolution : Use chiral stationary phases in HPLC or SFC (supercritical fluid chromatography).
- Asymmetric synthesis : Employ enantioselective catalysts (e.g., (R)-3-hydroxymethyl piperidine derivatives) during key steps .
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to isolate enantiomers via differential solubility .
Q. Example optimization :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Catalyst | (R)-3-hydroxymethyl piperidine | Induces stereoselectivity |
| Reaction Temp. | 0–5°C | Reduces racemization |
Q. Reference :
Q. What experimental strategies are recommended for elucidating the mechanism of action in biological systems?
Answer:
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Binding studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity .
- Computational modeling :
- Molecular docking (AutoDock Vina) to predict binding poses relative to structural analogs (Table 1) .
Q. Table 1: Activity of Structural Analogs
| Compound | Modification | Biological Activity |
|---|---|---|
| Analog A | Pyrimidine → Pyridine | Reduced kinase inhibition |
| Analog B | Chlorophenyl → Fluorophenyl | Enhanced selectivity |
Q. Reference :
Q. How should researchers design experiments to resolve contradictions in reported biological activity data?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293) and positive controls across studies.
- Purity validation : Re-analyze disputed compounds via NMR and HRMS to rule out impurities .
- Dose-response curves : Compare EC₅₀/IC₅₀ values under consistent conditions (pH, temperature) .
Case study : Discrepancies in cytotoxicity data may arise from:
- Varied assay protocols (MTT vs. ATP-based assays).
- Cell passage number (older passages show reduced sensitivity).
Q. Reference :
Q. What strategies optimize reaction yields in multi-step syntheses?
Answer:
- Stepwise optimization :
- Temperature control : Lower temps (e.g., -20°C) for sensitive intermediates .
- Catalyst loading : Adjust Pd(PPh₃)₄ to 1–5 mol% to balance cost and efficiency .
- Workflow integration :
- One-pot reactions : Combine steps where intermediates are stable .
Q. Example workflow :
| Step | Reaction | Yield Improvement |
|---|---|---|
| 1 | Coupling | 85% → 92% via EDC/DMAP |
| 2 | Cyclization | 70% → 88% with microwave heating |
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
